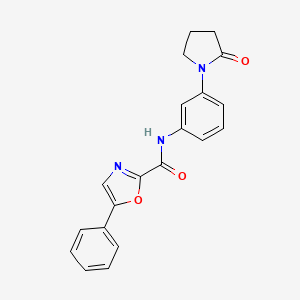

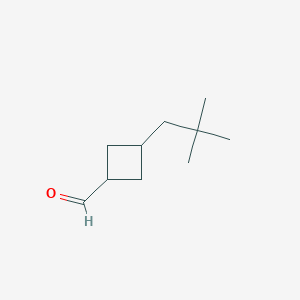

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

Descripción general

Descripción

The compound 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is a derivative of cyclobutane carbaldehyde, which is a four-membered cyclic aldehyde. The structure of cyclobutane carbaldehyde derivatives is of interest due to their unique chemical and physical properties that arise from the strain in the four-membered ring. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

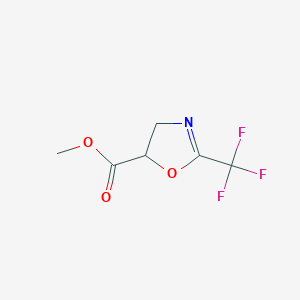

The synthesis of cyclobutane derivatives can be complex due to the inherent strain of the four-membered ring. In the case of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, the synthesis involved the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . This method suggests that similar photochemical processes could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and conditions.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can adopt different conformations. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central ring . This indicates that the cyclobutane ring in 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde may also exhibit a non-planar geometry, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of cyclobutane carbaldehyde derivatives can be influenced by the ring strain and the substituents attached to the ring. For example, the photolysis of cyclopropanecarbaldehyde at 254 nm in the presence of various hydrocarbons resulted in a range of gaseous products, with the yields influenced by collisional deactivation and hydrogen abstraction mechanisms . This suggests that the photolysis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde could also lead to interesting reaction pathways, potentially influenced by the steric effects of the 2,2-dimethylpropyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. The crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions, as evidenced by Hirshfeld surface analysis . These interactions are likely to be significant in the crystal packing of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde as well. Additionally, the presence of the 2,2-dimethylpropyl group could affect the compound's solubility, boiling point, and other physical properties.

Aplicaciones Científicas De Investigación

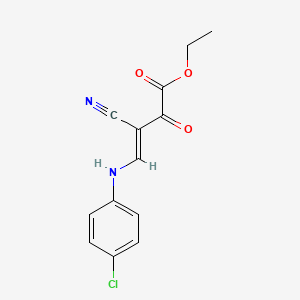

Highly Enantioselective Cyclopropanation

Research demonstrates the highly enantioselective cyclopropanation of styrene derivatives and diazoacetates using designed 3-oxobutylideneaminatocobalt(II) complexes. These complexes, which can be related to the structural manipulation and reactivity of compounds like 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde, show significant influence on enantioselectivity through steric demands and ester groups on their side chains, enhancing trans-selectivity. The presence of N-methylimidazole as a catalytic additive accelerates the reaction and improves enantioselectivity, demonstrating the compound's potential in cyclopropanation reactions under environmentally benign conditions (Ikeno et al., 2002).

PtCl2-catalyzed Rearrangement and Ring Expansion

Another application involves the PtCl2-catalyzed rearrangement of methylenecyclopropanes to cyclobutene derivatives. This transformation showcases the reactive flexibility of cyclobutane derivatives, including those structurally similar to 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde, offering pathways to cyclobutene derivatives with significant yields. The process underscores the compound's role in synthesizing cyclobutenes with various substituents, highlighting its importance in creating complex molecular architectures (Fürstner & Aïssa, 2006).

[4+2] and [4+3] Cycloaddition Reactions

The extended utility of cyclobutane derivatives in [4+2] and [4+3] cycloaddition reactions for the synthesis of highly substituted carbo- and heterocyclic products is another notable application. Such transformations exemplify the compound's utility in constructing complex cyclic structures, providing a foundation for further synthetic applications and functional material development (Ahmed, 2003).

Propiedades

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)6-8-4-9(5-8)7-11/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXCSDOJDCPNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)